molecular formula C10H12ClN5S B6437285 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole CAS No. 2549018-62-2

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole

Cat. No. B6437285
CAS RN: 2549018-62-2
M. Wt: 269.75 g/mol
InChI Key: HMIRXBMRRYLJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole, also known as 2-CPMT, is a novel small molecule drug candidate that has recently been developed for use in the treatment of various diseases. It has been studied extensively in laboratory experiments and is now being evaluated in clinical trials. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-CPMT.

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole has been studied extensively in laboratory experiments to assess its potential therapeutic applications. It has been shown to be effective in the treatment of a variety of diseases, including cancer, diabetes, and autoimmune disorders. In addition, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also relatively stable, so it can be stored for long periods of time. However, it can be toxic to cells at high concentrations, so it is important to use appropriate safety precautions when working with it.

Future Directions

There are a number of potential future directions for 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole. It could be further studied for its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. It could also be studied for its potential use as an anti-viral agent. In addition, it could be studied for its potential use in combination with other drugs, such as antibiotics, to increase its efficacy. Finally, it could be further studied for its potential use as an adjuvant therapy to improve the efficacy of existing treatments.

Synthesis Methods

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is synthesized through a multi-step process that involves the condensation of 4-chloro-1H-pyrazol-1-ylmethylazetidine-1-carboxylate with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in an aqueous solution of dimethyl sulfoxide (DMSO). The product is then purified through column chromatography.

properties

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5S/c1-7-13-14-10(17-7)15-3-8(4-15)5-16-6-9(11)2-12-16/h2,6,8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIRXBMRRYLJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole

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